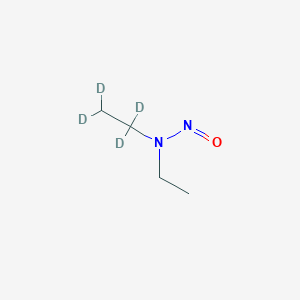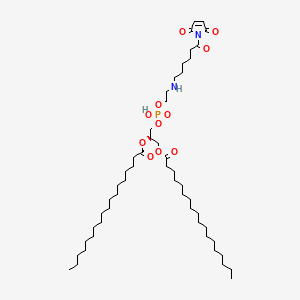
N-Nitrosodiethylamine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodiethylamine-d4, also known as Diethylnitrosamine-d4, is a widely occurring nitrosamine . It is one of the most important environmental carcinogens, primarily inducing tumors of the liver . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .
Synthesis Analysis
N-Nitrosodiethylamine affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic . The standard stock solutions for synthesis include N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosoethylisopropylamine (NEIPA) among others .Molecular Structure Analysis
The molecular formula of N-Nitrosodiethylamine-d4 is C4H6D4N2O . It is the deuterium labeled N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine .Chemical Reactions Analysis
Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .Physical And Chemical Properties Analysis
N-Nitrosodiethylamine-d4 has a molecular weight of 106.16 . It is a neat product with the CAS number 1346603-41-5 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Mass Spectrometry-Based Quantitation
N-Nitrosodiethylamine-d4 is utilized in analytical chemistry, particularly in mass spectrometry-based analytical procedures for the quantitation of nitrosamines in pharmaceuticals. This application is critical due to the carcinogenic nature of nitrosamines, which necessitates accurate and precise measurement to ensure the quality of drug substances and products .
Environmental Science: Assessment of Water Pollution
The compound plays a role in environmental science by helping to assess the mass loads of nitrosamines discharged from various anthropogenic activities into bodies of water. Studies like these are essential for understanding the environmental impact of nitrosamines and for informing water quality protection strategies .
Toxicology: Genotoxicity Assessment
In toxicology research, N-Nitrosodiethylamine-d4 is used to evaluate the genotoxicity of nitrosamines. This is often done using metabolically competent human cell lines, such as HepaRG cells, to understand the potential health risks associated with exposure to nitrosamines .
Pharmaceutical Development: Inter-laboratory Studies
This compound is also significant in pharmaceutical development, where it is used in inter-laboratory studies to assess the measurement variation in the determination of nitrosamines across different analytical procedures .
Biomedical Research: Neuronal Differentiation Studies
In biomedical research, J-006578 is referenced in the context of neuronal differentiation studies. It is used in multiplexed luciferase assays to measure promoter activity and cellular response to retinoic acid, which is a key factor in the differentiation of neuronal precursor cell lines .
Regulatory Compliance: Risk Assessment in Pharmaceuticals
Lastly, N-Nitrosodiethylamine-d4 is crucial for regulatory compliance in the pharmaceutical industry. It is used in risk assessments for nitrosamine formation during pharmaceutical manufacturing processes, storage, or from contaminated supply chains .
Wirkmechanismus
Target of Action
N-Nitrosodiethylamine-d4, also known as J-006578, is a deuterium-labeled variant of N-Nitrosodiethylamine . The primary targets of N-Nitrosodiethylamine are nuclear enzymes associated with DNA repair and replication . The compound can cause various types of tumors in all animals, with the main target organs being the nasal cavity, trachea, lungs, esophagus, and liver .
Mode of Action
N-Nitrosodiethylamine-d4 interacts with its targets by inducing a large array of oncogenic mutations . The compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a DNA alkylating agent .
Biochemical Pathways
The biochemical pathway of N-Nitrosodiethylamine-d4 involves the transformation of the compound into a DNA alkylating agent via enzymatic α-hydroxylation . This process leads to DNA damage, which can result in cancer . The compound is also known to be weakly electrophilic at the nitroso-nitrogen and is susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .
Pharmacokinetics
It is known that the compound is a potent hepatocarcinogenic dialkylnitrosoamine . It is primarily present in tobacco smoke, water, cheddar cheese, cured and fried foods, and many alcoholic beverages .
Result of Action
The result of N-Nitrosodiethylamine-d4’s action is the induction of various types of tumors in all animals . The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication . The DNA damage caused by the compound’s action can lead to cancer .
Action Environment
N-Nitrosodiethylamine-d4 is notorious for its potent carcinogenicity and its widespread occurrence throughout the human environment . Its presence in active substances may be linked to several factors, such as processing conditions, accidental introduction due to cross-contamination, recovery procedures for solvents, or degradation of the substance . The compound’s action, efficacy, and stability can be influenced by these environmental factors .
Safety and Hazards
Zukünftige Richtungen
The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . The industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product . This includes management and understanding of upstream supply particularly for orally inhaled and nasal drug products (OINDP) device and container closure systems .
Eigenschaften
IUPAC Name |
N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQDOYYEUMPFS-VEPVEJTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N(CC)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)


![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)